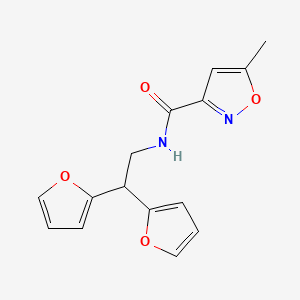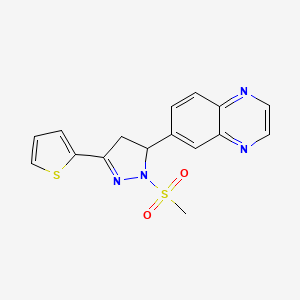
N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has been studied for its role in neuropharmacology, particularly in relation to orexin receptors and their influence on feeding, arousal, stress, and drug abuse. A study by Piccoli et al. (2012) investigated various orexin receptor antagonists in a model of binge eating in rats, highlighting the potential of certain compounds in reducing compulsive food intake without affecting normal food consumption (Piccoli et al., 2012).
Serotonin Receptor Interaction
Another area of research is the interaction with serotonin receptors. A study by Roberts et al. (1998) explored the effects of various 5-HT1B/1D receptor antagonists in different brain regions, contributing to our understanding of serotonin's role in the brain and the potential therapeutic applications of such antagonists (Roberts et al., 1998).
Cannabinoid Receptor Antagonism
The compound has also been studied in the context of cannabinoid receptor antagonism. Lan et al. (1999) discussed the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which could have therapeutic implications for conditions influenced by these receptors (Lan et al., 1999).
Anticonvulsant Properties
Research by Adolphe-Pierre et al. (1998) on the chemical oxidation of anticonvulsant derivatives, including N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide, sheds light on the metabolic pathways and potential therapeutic applications of these compounds in seizure disorders (Adolphe-Pierre et al., 1998).
Neuropsychopharmacology
In the field of neuropsychopharmacology, compounds like N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide are being investigated for their potential as neuroleptics with selective behavioral profiles. Nielsen et al. (1997) discussed two novel compounds with pharmacological profiles similar to clozapine, suggesting potential applications in treating psychotic disorders without the typical side effects associated with traditional antipsychotics (Nielsen et al., 1997).
Molecular Interaction Studies
Shim et al. (2002) focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the binding mechanisms and potential therapeutic applications of these compounds (Shim et al., 2002).
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-12-9-15(20-24-12)19-17(23)16(22)18-10-13-4-6-21(7-5-13)11-14-3-2-8-25-14/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLFUAMZYKNBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2988551.png)





![3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2988563.png)



![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)

![3-(4-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2988572.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B2988573.png)